molecular formula C6H15O5PS B2361198 Diethyl ((methylsulfonyl)methyl)phosphonate CAS No. 40137-11-9

Diethyl ((methylsulfonyl)methyl)phosphonate

Cat. No.: B2361198
CAS No.: 40137-11-9
M. Wt: 230.21
InChI Key: DFCKGLGTOXDULU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ((methylsulfonyl)methyl)phosphonate can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((methylsulfonyl)methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl ((methylsulfonyl)methyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the modification of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl ((methylsulfonyl)methyl)phosphonate is unique due to the presence of both the methylsulfonyl and diethyl ester groups. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

1-[ethoxy(methylsulfonylmethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O5PS/c1-4-10-12(7,11-5-2)6-13(3,8)9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCKGLGTOXDULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CS(=O)(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40137-11-9
Record name 40137-11-9
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